3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 is a deuterated derivative of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 typically involves the deuteration of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process is optimized to minimize the loss of deuterium and to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and reactivity. Deuterium substitution often results in a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered. This can affect the compound’s stability, metabolism, and overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one: The non-deuterated form of the compound.
9-Azabicyclo[3.3.1]nonane N-oxyl: A related compound with a different functional group.
9-Oxabicyclo[3.3.1]nonan-2-ol, 2-acetate: Another structurally similar compound with different substituents.
Uniqueness
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6 is unique due to the presence of deuterium atoms, which confer distinct physical and chemical properties. These properties make it particularly valuable for applications requiring stable isotope labeling and studies involving kinetic isotope effects .
Properties
Molecular Formula |
C20H30N4O3S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(1S,2R,5R)-2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-7-5-10-4-6-11(12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-,11+,12-;/m1./s1/i1D3,2D3; |
InChI Key |
IXMTYXAFALMDBG-IRZCMLKISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1[C@@H]2CC[C@H]3CC[C@@H]2N3)C)C([2H])([2H])[2H].CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CCC3CCC2N3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.